molecular formula C11H16N4OS B6519856 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 933005-91-5

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519856
CAS RN: 933005-91-5
M. Wt: 252.34 g/mol
InChI Key: ZBFJZFZNTLEUIZ-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several steps. For instance, one method involves the reaction of acetylphenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include aromatic nucleophilic substitution and bromination . The reaction of acetylphenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols results in the formation of the desired 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Scientific Research Applications

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has been investigated for its potential as an anti-inflammatory agent, as well as for its use as a therapeutic agent for a variety of diseases. In particular, this compound has been studied for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, this compound has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. This compound has also been investigated for its potential to modulate the activity of various enzymes, such as cyclooxygenase-2 and phospholipase A2.

Mechanism of Action

Target of Action

The compound “2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Mode of Action

The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure enable it to bind effectively to these targets . .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound acts as a carbonic anhydrase inhibitor, it would affect the carbonic acid-bicarbonate buffer system in the body, influencing pH regulation . If it acts as a cholinesterase inhibitor, it would affect the breakdown of acetylcholine, influencing nerve signal transmission . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME), significantly impact its bioavailability and therapeutic efficacy. In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an enzyme inhibitor, it could lead to an increase in the concentration of the enzyme’s substrate in the body, affecting related physiological processes . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the efficacy of an enzyme inhibitor could be affected by the concentration of the enzyme and its substrate in the body . .

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide in laboratory experiments include its ability to inhibit the production of pro-inflammatory mediators, as well as its ability to modulate the activity of various enzymes and signaling pathways. In addition, this compound is a relatively inexpensive compound, making it a cost-effective option for laboratory studies. The main limitation of this compound is its relatively short half-life, which makes it difficult to use in long-term studies.

Future Directions

Future research on 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide should focus on its potential as an anti-inflammatory agent and its ability to modulate the activity of various enzymes and signaling pathways. In addition, further studies should investigate the effects of this compound on other disease states, such as cancer, cardiovascular disease, and neurodegenerative diseases. Finally, further studies should investigate the potential of this compound as a therapeutic agent for a variety of diseases.

Synthesis Methods

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can be synthesized in a two-step process. First, a this compound precursor is synthesized through the reaction of 4-chloro-2-methyl-1,3-dithiolane with 1,3-dithiol-2-one in the presence of anhydrous sodium acetate and acetic acid. The second step is the condensation of the precursor with N-bromoacetamide to form the desired this compound.

properties

IUPAC Name

2-cyclopentyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c16-9(7-8-3-1-2-4-8)12-10-13-14-11-15(10)5-6-17-11/h8H,1-7H2,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJZFZNTLEUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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